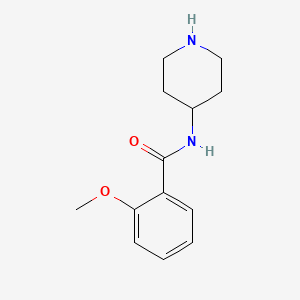![molecular formula C17H12ClN3O4 B7460205 4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7460205.png)
4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CPOP and has been found to have a wide range of biochemical and physiological effects.
作用機序
The mechanism of action of CPOP is not fully understood. However, it is believed that CPOP inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, CPOP has been found to induce apoptosis, or programmed cell death, in cancer cells. Further research is needed to fully understand the mechanism of action of CPOP.
Biochemical and Physiological Effects
CPOP has been found to have a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, CPOP has been found to have anti-inflammatory and anti-oxidant effects. Additionally, CPOP has been found to have neuroprotective effects, which could make it useful in the treatment of neurological diseases.
実験室実験の利点と制限
One of the main advantages of CPOP is its potential as a new cancer therapy. Additionally, CPOP has been found to have a wide range of other potential applications in scientific research. However, there are also some limitations to the use of CPOP in lab experiments. For example, the synthesis of CPOP is a complex process that requires careful attention to detail and precise control of reaction conditions. Additionally, further research is needed to fully understand the mechanism of action of CPOP.
将来の方向性
There are many potential future directions for research on CPOP. One area of research could be the development of new cancer therapies based on CPOP. Additionally, further research is needed to fully understand the mechanism of action of CPOP and its potential applications in the treatment of neurological diseases. Finally, more research is needed to explore the potential of CPOP as an anti-inflammatory and anti-oxidant agent.
合成法
The synthesis of CPOP involves the reaction of 4-chloro-3-nitrobenzoic acid with 5-phenyl-1,2-oxazole-3-carboxylic acid, followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained through the reaction of the resulting intermediate with N-methylmorpholine and benzoyl chloride. The synthesis of CPOP is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
CPOP has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. CPOP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. Additionally, CPOP has been found to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of a wide range of diseases.
特性
IUPAC Name |
4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O4/c18-14-7-6-12(8-15(14)21(23)24)17(22)19-10-13-9-16(25-20-13)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPZLCGHAXBZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-3-nitro-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-Fluorophenyl)acetyl]piperidine-4-carboxylic acid](/img/structure/B7460124.png)

![4-[(2-fluorophenyl)methylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B7460147.png)
![2-[(2-Fluorophenyl)sulfonylamino]-4,5-dimethoxybenzoic acid](/img/structure/B7460154.png)
![5-[[2-(4-Fluorophenyl)acetyl]amino]-2-hydroxybenzoic acid](/img/structure/B7460161.png)

![2-[(2-Naphthalen-2-ylacetyl)amino]-5-phenylthiophene-3-carboxamide](/img/structure/B7460176.png)
![2,2-diphenyl-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7460199.png)


![N-[3-(dimethylamino)propyl]-3-oxo-5,6-diphenyl-2,3-dihydropyridazine-4-carboxamide](/img/structure/B7460223.png)
![4-[(4-benzylpiperazin-1-yl)carbonyl]-5,6-diphenylpyridazin-3(2H)-one](/img/structure/B7460230.png)
![N,N-dimethyl-4-[(6-phenylpyrimidin-4-yl)amino]benzenesulfonamide](/img/structure/B7460235.png)
